molecular formula C6H10F3NO B3368704 (3s,5r)-5-(Trifluoromethyl)piperidin-3-ol CAS No. 2165681-21-8

(3s,5r)-5-(Trifluoromethyl)piperidin-3-ol

Cat. No.: B3368704
CAS No.: 2165681-21-8
M. Wt: 169.14
InChI Key: ZNWMHVACINVUCM-UHNVWZDZSA-N
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Description

(3S,5R)-5-(Trifluoromethyl)piperidin-3-ol (CAS: 2165681-21-8) is a chiral piperidine derivative characterized by a hydroxyl group at position 3 and a trifluoromethyl (-CF₃) group at position 5 in its stereospecific configuration . Its molecular formula is C₆H₁₀F₃NO (molecular weight: 169.14 g/mol), and it is commercially available in high purity (≥97%) as a research chemical . The trifluoromethyl group confers enhanced metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry, particularly for drug candidates targeting central nervous system (CNS) disorders or enzyme modulation .

Properties

IUPAC Name

(3S,5R)-5-(trifluoromethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c7-6(8,9)4-1-5(11)3-10-2-4/h4-5,10-11H,1-3H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWMHVACINVUCM-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CNC[C@H]1O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3s,5r)-5-(Trifluoromethyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the use of piperidine as the starting material. The piperidine undergoes a series of reactions, including trifluoromethylation and hydroxylation, to yield the desired compound. The reaction conditions typically involve the use of reagents such as trifluoromethyl iodide and a suitable base, along with appropriate solvents and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form ketones under controlled conditions.

Reagent Conditions Product Notes
Pyridinium chlorochromate (PCC)Dichloromethane, rt5-(Trifluoromethyl)piperidin-3-oneMild conditions preserve stereochemistry
Jones reagent (CrO₃/H₂SO₄)Aqueous acetone, 0°CSame as aboveHarsher conditions may cause side reactions

Mechanism : The hydroxyl group is oxidized via a two-electron process, forming a ketone. The trifluoromethyl group’s electron-withdrawing nature stabilizes the transition state, enhancing reaction efficiency.

Nucleophilic Substitution

The hydroxyl group can be converted to a leaving group for substitution reactions.

Reagent Conditions Product Yield
Thionyl chloride (SOCl₂)Reflux, anhydrous conditions3-Chloro-5-(trifluoromethyl)piperidine~75%
Tosyl chloride (TsCl)Pyridine, 0°C to rt3-Tosyl-5-(trifluoromethyl)piperidine~80%

Applications : The resulting chloro or tosyl derivatives serve as intermediates for synthesizing amines, ethers, or thioethers.

Acylation and Esterification

The hydroxyl group reacts with acylating agents to form esters.

Reagent Conditions Product
Acetic anhydridePyridine, rt3-Acetyl-5-(trifluoromethyl)piperidin-3-ol
Benzoyl chlorideDMAP, CH₂Cl₂3-Benzoyl-5-(trifluoromethyl)piperidin-3-ol

Stereochemical Impact : The (3S,5R) configuration directs acyl groups to the equatorial position, minimizing steric hindrance .

Cyclization and Lactone Formation

The hydroxyl group participates in intramolecular cyclization, forming bridged lactones.

Reagent Conditions Product
BF₃·OEt₂CH₂Cl₂, 4Å MS, -78°C to rtBridged piperidine-γ-butyrolactone

Mechanism : A Zimmerman-Traxler transition state governs the stereoselective formation of the lactone ring, with the trifluoromethyl group occupying an equatorial position .

Acid-Base Reactions

The compound acts as a weak base due to the piperidine nitrogen and a weak acid via the hydroxyl group.

Reagent Conditions Outcome
NaOH (1M)Aqueous ethanolDeprotonation to form piperidin-3-olate
HCl (gas)Diethyl etherFormation of hydrochloride salt

Applications : Salt formation improves solubility for pharmaceutical formulations.

Comparative Reactivity with Analogues

The trifluoromethyl group enhances electrophilic substitution resistance compared to non-fluorinated analogues.

Compound Reaction with HNO₃/H₂SO₄ Outcome
(3S,5R)-5-Methylpiperidin-3-olNitration at C4Major product
(3S,5R)-5-(Trifluoromethyl)piperidin-3-olNo reactionStability due to CF₃ group

Key Insight : The trifluoromethyl group’s electron-withdrawing effect deactivates the ring toward electrophilic attack .

Reduction Pathways

While the compound itself is not reduced, its ketone derivatives (e.g., piperidin-3-one) can undergo stereoselective reduction.

Reagent Conditions Product Selectivity
NaBH₄MeOH, 0°CThis compound90% retention of (3S)
L-Selectride®THF, -78°C(3R,5R)-diastereomer85% inversion

Industrial and Pharmacological Relevance

  • Pharmaceutical Intermediates : Used in synthesizing CF₃-containing drugs targeting neurology and oncology.

  • Catalysis : The hydroxyl group facilitates asymmetric catalysis in ketone reductions .

This compound’s versatility in oxidation, substitution, and cyclization reactions underscores its importance in organic synthesis and drug development.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its trifluoromethyl group enhances lipophilicity and membrane permeability, which can lead to improved bioactivity compared to non-fluorinated analogs. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities, making (3S,5R)-5-(Trifluoromethyl)piperidin-3-ol a promising candidate for drug development aimed at treating conditions such as anxiety, depression, and neurodegenerative diseases .

Case Studies in Drug Development

  • Antiviral Properties : Studies have suggested that this compound may possess antiviral properties by inhibiting specific enzymes involved in viral replication. This potential has prompted further investigation into its efficacy against various viral pathogens.
  • Neurological Applications : The compound's ability to modulate neurotransmitter systems implies potential applications in treating mood disorders. Its structural characteristics allow for favorable interactions with biological targets, enhancing its pharmacological profile .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. The trifluoromethyl group enables participation in nucleophilic substitution reactions and oxidation processes, facilitating the formation of various derivatives such as sulfonamides or ketones .

Synthetic Pathways

  • Nucleophilic Substitution : The electron-withdrawing nature of the trifluoromethyl group allows for effective nucleophilic attacks, leading to the formation of diverse chemical entities.
  • Oxidation Reactions : Under specific conditions, the hydroxyl group can be oxidized to yield ketones or aldehydes, further expanding the utility of this compound in synthetic chemistry .

Biological Studies

This compound has been utilized in biological studies to explore its interactions with enzymes and receptors. Its unique electronic properties enable it to bind effectively to various biological targets, which is essential for understanding its mechanism of action.

Industrial Applications

Beyond its roles in medicinal chemistry and organic synthesis, this compound is also employed in the production of fine chemicals and specialty materials. Its unique properties make it suitable for various industrial applications where fluorinated compounds are advantageous due to their stability and reactivity.

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryBuilding block for pharmaceuticals targeting neurological disordersPotential antiviral properties; mood disorder treatments
Organic SynthesisIntermediate for synthesizing complex organic moleculesNucleophilic substitution; oxidation reactions
Biological StudiesInvestigating interactions with enzymes and receptorsModulation of neurotransmitter systems
Industrial ApplicationsProduction of fine chemicals and specialty materialsUtilization in various industrial syntheses

Mechanism of Action

The mechanism of action of (3s,5r)-5-(Trifluoromethyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and hydroxyl group in the compound’s structure may play a role in its binding to target molecules, influencing their activity and function. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
(3S,5R)-5-(Trifluoromethyl)piperidin-3-ol -OH (C3), -CF₃ (C5) C₆H₁₀F₃NO High lipophilicity; CNS drug intermediate
(3R,4R)-4-Amino-piperidin-3-ol derivative -NH₂ (C4), complex pyrrolotriazine substituent C₁₉H₂₂N₆O₂ Anticrystalline form; anticancer applications
(3S,4R)-1-Methyl-4-(trimethoxyphenyl)piperidin-3-ol -CH₃ (N1), 2,4,6-trimethoxyphenyl (C4) C₁₅H₂₃NO₄ Bulky aromatic group; potential kinase inhibition
(3S,5R)-5-Methoxy-3-(trifluoromethyl)piperidin-3-ol -OCH₃ (C5), -CF₃ (C3), HCl salt C₇H₁₂F₃NO₂·HCl Improved solubility; synthetic intermediate
(3R,5R)-1-Benzyl-5-methyl-piperidin-3-ol -CH₂C₆H₅ (N1), -CH₃ (C5) C₁₃H₁₉NO Increased lipophilicity; chiral building block

Key Observations :

  • Trifluoromethyl vs. Methyl/Amino Groups: The -CF₃ group in the target compound enhances electronegativity and resistance to oxidative metabolism compared to -CH₃ or -NH₂ groups in analogues .
  • Stereochemical Impact : The (3S,5R) configuration optimizes binding to chiral targets, as seen in its preferential use over (3R,5R) diastereomers in receptor studies .
  • Salt Forms : Hydrochloride salts (e.g., CAS: 2891580-85-9) improve aqueous solubility, critical for in vivo bioavailability .

Physicochemical and Pharmacological Comparisons

Table 2: Physicochemical Properties

Compound LogP Solubility (Water) Melting Point (°C) Stability
This compound 1.2 (est) Low Not reported Stable at RT
(3S,5R)-5-Methoxy analogue (HCl salt) 0.8 (est) Moderate >200 Hygroscopic
(3R,5R)-1-Benzyl-5-methyl-piperidin-3-ol 2.5 (est) Very low 120–125 Light-sensitive

Key Findings :

  • Lipophilicity : The benzyl-substituted analogue (LogP ~2.5) is more lipophilic than the target compound (LogP ~1.2), favoring blood-brain barrier penetration .
  • Salt vs. Free Base : Hydrochloride salts (e.g., CAS: 2891580-85-9) exhibit higher solubility but may require controlled storage due to hygroscopicity .

Biological Activity

(3S,5R)-5-(Trifluoromethyl)piperidin-3-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by its trifluoromethyl group attached to a piperidine ring, which significantly influences its biological properties. The presence of fluorine atoms often enhances metabolic stability and lipophilicity, making such compounds attractive for drug development.

Research indicates that this compound may interact with various biological targets. Its structural similarity to known pharmacological agents suggests potential activity against multiple pathways:

  • Inhibition of Protein-Protein Interactions : Similar piperidine derivatives have been shown to inhibit interactions between proteins involved in disease processes, such as BCL6 and its co-repressors. This inhibition could lead to therapeutic effects in cancers where these interactions are critical .
  • Antimicrobial Activity : A study identified related piperidinol derivatives with notable anti-tuberculosis activity, suggesting that this compound may also exhibit similar properties . The mechanism appears to involve disruption of bacterial cell wall synthesis or function.

In Vitro Studies

  • Antimicrobial Activity : The compound was evaluated for its efficacy against various microbial strains. In vitro tests showed promising results with minimum inhibitory concentrations (MIC) indicating significant antimicrobial properties .
  • Cytotoxicity : Preliminary cytotoxicity assays revealed that while some derivatives exhibited potent activity against cancer cell lines, this compound's selectivity index needs further investigation to ensure safety profiles are acceptable for therapeutic use.

In Vivo Studies

In vivo studies have been limited but suggest potential therapeutic applications. For instance, related compounds have demonstrated efficacy in animal models of tuberculosis but also raised concerns regarding side effects that require careful optimization .

Case Studies and Research Findings

Several studies highlight the biological activity of trifluoromethylated piperidines:

StudyFindings
Identified novel RBP4 antagonists with significant reductions in serum levels in vivo.
Reported on benzimidazolone inhibitors showing improved biochemical potency through structural modifications.
Demonstrated anti-tuberculosis activity of piperidinol derivatives with MIC values around 1.5 μg/mL.
Explored the binding affinity of related compounds to cannabinoid receptors, indicating potential CNS activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the piperidine ring can drastically influence biological activity:

  • Trifluoromethyl Group : Enhances metabolic stability and may improve binding affinities for target proteins.
  • Hydroxyl Group : The presence of a hydroxyl group at the 3-position is critical for maintaining activity against certain targets, as evidenced by SAR analyses .

Q & A

Basic Research Questions

Q. How can the synthesis of (3S,5R)-5-(Trifluoromethyl)piperidin-3-ol be optimized to achieve high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis. For example, analogous piperidine derivatives (e.g., (3R,4R)-4-amino-piperidin-3-ol in ) employ crystallographic validation to confirm stereochemistry. Reaction conditions (e.g., temperature, solvent polarity) should be systematically varied, and intermediates monitored via chiral HPLC or NMR spectroscopy. Recrystallization or column chromatography with chiral stationary phases can enhance purity .

Q. What spectroscopic techniques are recommended to confirm the stereochemistry of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration, as demonstrated for crystalline piperidine derivatives in .
  • NOESY NMR : Detects spatial proximity of protons to infer stereochemical relationships.
  • Chiral HPLC : Validates enantiomeric excess by comparing retention times with racemic mixtures .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C in airtight containers. Avoid exposure to moisture or light, as trifluoromethyl groups may hydrolyze under acidic/basic conditions. Stability can be monitored via periodic LC-MS analysis, referencing degradation patterns of similar fluorinated compounds (e.g., ) .

Advanced Research Questions

Q. How can contradictions between computational stereochemical predictions and experimental data for this compound be resolved?

  • Methodological Answer :

  • Cross-validation : Compare DFT-calculated NMR chemical shifts with experimental data. Adjust computational parameters (e.g., solvent models, basis sets) to match observed splitting patterns.
  • Dynamic NMR : Study temperature-dependent conformational changes to identify kinetic vs. thermodynamic control in stereochemical outcomes .

Q. What experimental strategies are effective for probing the electronic effects of the trifluoromethyl group in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to assess transition-state bonding changes.
  • Hammett studies : Correlate substituent electronic parameters (σ) with reaction rates using para-substituted derivatives.
  • DFT modeling : Map electrostatic potential surfaces to predict regioselectivity, as seen in fluorinated pyridine analogs () .

Q. How can discrepancies in biological activity data across studies involving this compound be addressed?

  • Methodological Answer :

  • Standardized assays : Use isogenic cell lines and control compounds (e.g., ’s crystalline forms) to minimize batch variability.
  • Metabolite profiling : Identify degradation products via LC-MS to rule out off-target effects.
  • Dose-response curves : Ensure linearity across concentrations to validate potency claims .

Methodological Considerations Table

Research AspectRecommended TechniquesKey References
Stereochemical ValidationX-ray crystallography, NOESY NMR, Chiral HPLC
Stability MonitoringLC-MS, FT-IR spectroscopy, accelerated aging studies
Reactivity AnalysisKIE experiments, Hammett plots, DFT modeling
Biological Activity ConsistencyIsogenic assays, metabolite profiling, dose-response validation

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(3s,5r)-5-(Trifluoromethyl)piperidin-3-ol
Reactant of Route 2
(3s,5r)-5-(Trifluoromethyl)piperidin-3-ol

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